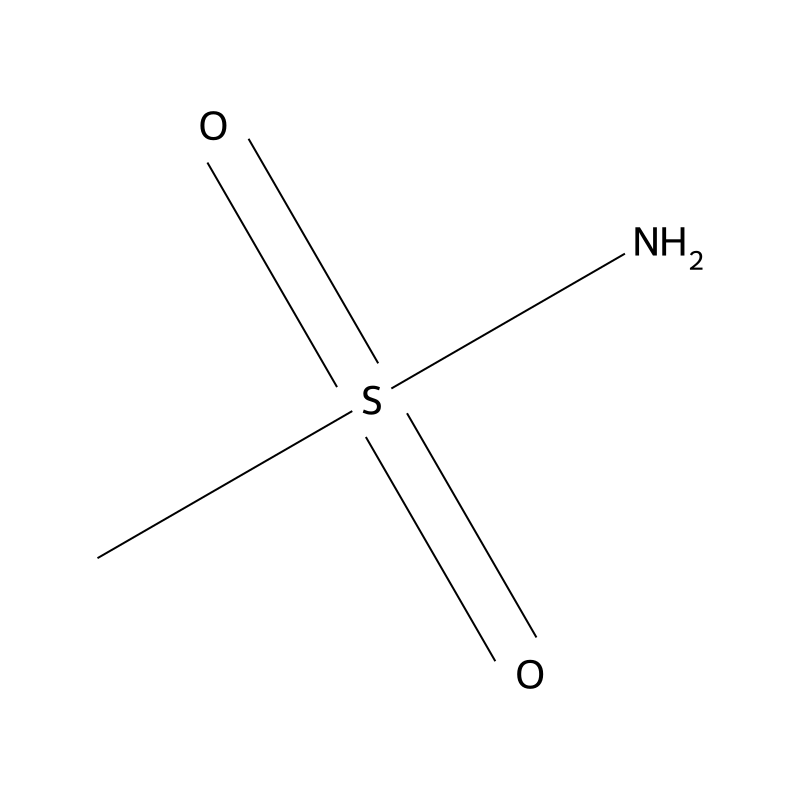Methanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Methanesulfonamide is used in the synthesis of important organic reagents . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
- In Sharpless dihydroxylations of long chain olefins, methanesulfonamide is a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .
- Sulfonamides, including Methanesulfonamide, are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs .
- In a study, new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material. All the synthesized compounds were screened for anti-microbial activity against various bacteria .
Organic Chemistry
Medicinal Chemistry
Synthesis and Elimination Pathways
- Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate .
- It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
- Methanesulfonamide is widely used as a reagent in the synthesis of medicinally important compounds such as derivatives of indole-N-acetamide , methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates and repertaxin .
Synthesis of Organic Reagents
Synthesis of Medicinally Important Compounds
Sulfonamide Group
- Methanesulfonamide can be used in the synthesis of sulfonimidates, which are organosulfur (VI) species .
- Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Methanesulfonamide is used in the synthesis of new sulfonamide-based indole derivatives, which have shown antimicrobial activity against various bacteria .
- The synthesized compounds were screened for anti-microbial activity against Gram Positive Staphylococcus aureus, Bacillus megaterium, and Gram Negative Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., Enterobacter aerogenes .
Synthesis of Sulfonimidates
Antimicrobial Agent
Sulfonamide Group
Methanesulfonamide, with the chemical formula , is a sulfonamide compound characterized by the presence of a sulfonyl group () attached to an amine group. This compound is a colorless solid at room temperature, with a melting point of approximately 363 K and a boiling point of around 453 K. Methanesulfonamide has garnered attention due to its potential applications in pharmaceuticals and its unique chemical properties, including its reactivity with hydroxyl radicals in atmospheric chemistry .
Key Reaction:- Reaction with Hydroxyl Radical:
Methanesulfonamide derivatives have been studied for their biological activity, particularly as anti-inflammatory agents. They exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The derivatives are designed to minimize gastric side effects while maintaining efficacy against inflammation .
Several methods have been developed for synthesizing methanesulfonamide:
- Direct Sulfonation:
- Methanesulfonamide can be synthesized by sulfonating amines using methanesulfonyl chloride.
- Reactions with Thionyl Chloride:
- Alternative Synthetic Routes:
- Other methods include reacting methanol with sulfur trioxide followed by amination.
Methanesulfonamide has diverse applications across several fields:
- Pharmaceuticals: Used as a precursor for developing anti-inflammatory drugs.
- Chemical Synthesis: Serves as a reagent in organic synthesis due to its sulfonamide group.
- Agricultural Chemicals: Potential use in agrochemicals due to its reactivity.
Studies on the interactions of methanesulfonamide focus on its atmospheric chemistry and biological interactions. In atmospheric studies, methanesulfonamide's reaction with hydroxyl radicals plays a significant role in understanding its degradation pathways and environmental impact . In biological contexts, its interaction with cyclooxygenase enzymes highlights its potential therapeutic benefits .
Methanesulfonamide shares structural similarities with several other compounds, particularly sulfonamides. Here are some similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sulfanilamide | Antibacterial properties; first sulfonamide drug | |
| Acetazolamide | Carbonic anhydrase inhibitor; diuretic agent | |
| Benzene sulfonamide | Used in dyes and as a reagent in organic synthesis |
Uniqueness of Methanesulfonamide
Methanesulfonamide is unique due to its specific reactivity patterns, particularly its interaction with hydroxyl radicals leading to distinct radical species not typically observed in other sulfonamides. This property makes it significant for studies related to atmospheric chemistry and environmental impact assessments .
| Property | Value |
|---|---|
| CAS Number | 3144-09-0 |
| Molecular Formula | CH₅NO₂S |
| Molecular Weight | 95.12 g/mol |
| Melting Point | 85-89 °C |
| Boiling Point | 208.2±23.0 °C (Predicted) |
| Density | 1.229 (estimate) |
| Refractive Index | 1.5130 (estimate) |
| pKa | 10.87±0.60 (Predicted) |
| Physical State | Crystals, Powder or Flakes |
| Color | White to yellow |
| InChIKey | HNQIVZYLYMDVSB-UHFFFAOYSA-N |
The compound exhibits moderate solubility characteristics, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol. For optimal stability, methanesulfonamide should be stored in a dark place, sealed in dry conditions at room temperature. These properties influence both laboratory-scale preparations and industrial manufacturing processes.
XLogP3
UNII
GHS Hazard Statements
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








